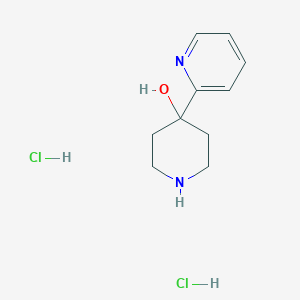
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol may have various biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to have potential applications in various fields, making it a versatile tool for scientific research. However, one limitation of using the compound is the lack of understanding of its mechanism of action, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential as a catalyst in various reactions. Additionally, further research could be done to better understand its mechanism of action and its potential applications in materials science.
Synthesis Methods
The synthesis of 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol involves the reaction of 2,3-dihydro-1H-inden-5-ol with pyridine-4-carboxaldehyde in the presence of a catalyst. This reaction results in the formation of 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, it has been studied for its potential use in the synthesis of novel materials with unique properties. In catalysis, it has been investigated for its potential as a catalyst in various reactions.
properties
IUPAC Name |
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-2-1-13-8-12(9-14(13)10-15)7-11-3-5-16-6-4-11/h1-6,10,12,17H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVIVKTTYYDAGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)CC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437545 |
Source


|
| Record name | 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol | |
CAS RN |
154932-75-9 |
Source


|
| Record name | 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)


![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)







![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)